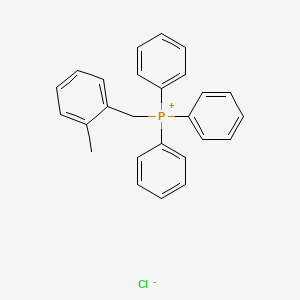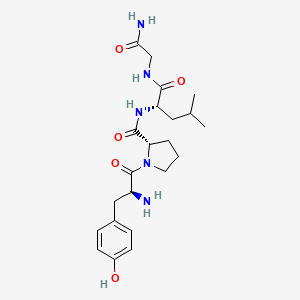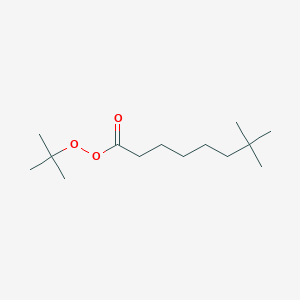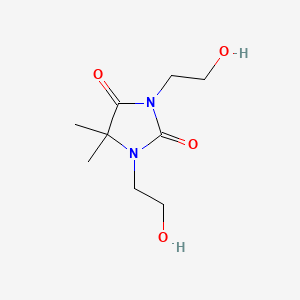
1,4-Benzenediamine, N,N,N',N'-tetrakis(4-aminophenyl)-
Übersicht
Beschreibung
“1,4-Benzenediamine, N,N,N’,N’-tetrakis(4-aminophenyl)-” is also known as N,N,N’,N’-Tetrakis (4-aminophenyl)-1,4-benzenediamine . It is a compound with the molecular formula C30H28N6 .
Synthesis Analysis
The synthesis of N,N,N’,N’-Tetrakis (4-aminophenyl)-1,4-benzenediamine can be achieved from N,N,N’,N’-Tetrakis (4-nitrophenyl)-p-phenylenediamine . Another method involves the use of non-planar molecular tetrakis (4-aminophenyl)ethene in the aqueous phase by a surfactant-assisted self-assembly method .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene core with four aminophenyl groups attached. The molecular formula is C30H28N6 and it has an average mass of 472.583 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 765.6±60.0 °C at 760 mmHg, and a flash point of 409.3±27.7 °C . It is soluble in DMSO and DMF, but insoluble in methanol and water .Wissenschaftliche Forschungsanwendungen
Application in Polymer Science
- Specific Scientific Field: Polymer Science
- Summary of the Application: “1,4-Benzenediamine, N,N,N’,N’-tetrakis(4-aminophenyl)-” is used as a monomer in the synthesis of hyperbranched polyimide membranes . These membranes are known for their high gas separation selectivity and physical stability .
- Methods of Application or Experimental Procedures: A tetramine monomer called TPDA (N,N,N′,N′-tetrakis (4-aminophenyl)-1,4-benzenediamine) is used as a crosslinking center and an additional diamine comonomer called DAM (2,4,6-trimethyl-1,3-diaminobenzene) is incorporated to enhance gas separation performance . The resultant 6FDA−DAM/TPDA membranes based on tetramine TPDA exhibit a greater amount of free volume compared to the triamine-based HBPI membranes .
- Results or Outcomes: The 6FDA−DAM/TPDA membranes showed significantly higher gas permeabilities . The higher concentration of DAM component led to the generation of more fractional free volumes (FFV), resulting in increased gas permeabilities with a minimal compromise on selectivity . These membranes also exhibited remarkable durability against physical aging and plasticization .
Application in Photocatalysis
- Specific Scientific Field: Photocatalysis
- Summary of the Application: “1,4-Benzenediamine, N,N,N’,N’-tetrakis(4-aminophenyl)-” is used in the synthesis of covalent organic frameworks (COFs) for photocatalytic reduction of molecular oxygen . This process is a promising route toward sustainable production of hydrogen peroxide (H2O2) .
- Methods of Application or Experimental Procedures: Two newly designed two-dimensional COFs based on a (diarylamino)benzene linker form a Kagome (kgm) lattice and show strong visible light absorption . The diarylamine (donor) unit promotes strong reduction properties, enabling these COFs to efficiently reduce oxygen to form H2O2 .
- Results or Outcomes: The use of a metal-free, recyclable photocatalytic system allows efficient photocatalytic solar transformations .
Application in Biosensing
- Specific Scientific Field: Biosensing
- Summary of the Application: “1,4-Benzenediamine, N,N,N’,N’-tetrakis(4-aminophenyl)-” is used in the synthesis of perylene composite microcrystals (ETTA@Pe MCs) doped with non-planar molecular tetrakis (4-aminophenyl)ethene . These microcrystals exhibit strong electrochemiluminescence and are used for biosensing applications .
- Methods of Application or Experimental Procedures: The perylene composite microcrystals (ETTA@Pe MCs) are synthesized in the aqueous phase by a surfactant-assisted self-assembly method . The intense π–π stacking interactions between perylene monomers are suppressed by doping .
- Results or Outcomes: The ETTA@Pe MCs exhibited a significantly enhanced ECL signal as compared to that of perylene microcrystals (Pe MCs) in the presence of S2O82− as a co-reactant . These microcrystals were utilized as a novel electrochemiluminescent (ECL) luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA) .
Application in Temporary Bonding
- Specific Scientific Field: Material Science
- Summary of the Application: “1,4-Benzenediamine, N,N,N’,N’-tetrakis(4-aminophenyl)-” can be used as a composition and solution for temporary bonding .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of this application are not detailed in the source .
Application in Polymer Particle Preparation
- Specific Scientific Field: Polymer Science
- Summary of the Application: “1,4-Benzenediamine, N,N,N’,N’-tetrakis(4-aminophenyl)-” is used in the preparation of polymer particles .
- Methods of Application or Experimental Procedures: Two polymer particles have been prepared by the reaction of “1,4-Benzenediamine, N,N,N’,N’-tetrakis(4-aminophenyl)-”, 4,4-biphenyldialdehyde and isophthalaldehyde .
- Results or Outcomes: The polymer particles were characterized by SEM, FTIR and XRD .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-N-[4-(4-amino-N-(4-aminophenyl)anilino)phenyl]-4-N-(4-aminophenyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6/c31-21-1-9-25(10-2-21)35(26-11-3-22(32)4-12-26)29-17-19-30(20-18-29)36(27-13-5-23(33)6-14-27)28-15-7-24(34)8-16-28/h1-20H,31-34H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPYYSKDNVAARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N)C5=CC=C(C=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062951 | |
| Record name | N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-phenylenediamine | |
CAS RN |
3283-07-6 | |
| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003283076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-aminophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,N',N'-Tetrakis(4-aminophenyl)-1,4-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[(Butylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B1582409.png)
![6-Chloro-2-methylbenzo[d]oxazole](/img/structure/B1582411.png)

![Disodium 4-[2-[(1-oxoundec-10-enyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1582415.png)






